Hydrogen-Bond Donor and Acceptor Capacity vs. N-(tert-butyl)-2-chloroacetamide
N-tert-butyl-2-(2-chloroacetamido)acetamide possesses two hydrogen-bond donors and two hydrogen-bond acceptors, contributed by the glycine amide NH and the terminal tert-butyl amide NH, as well as the two amide carbonyl oxygens [1]. In contrast, the simpler analog N-(tert-butyl)-2-chloroacetamide (CAS 15678-99-6) has only one hydrogen-bond donor and one hydrogen-bond acceptor because it lacks the glycine spacer and its associated amide bond [2]. The additional H-bond donor and acceptor in the target compound increase its capacity for directional intermolecular interactions, which is critical for molecular recognition events such as enzyme active-site binding or crystal engineering [1][2].
| Evidence Dimension | Hydrogen-bond donor and acceptor count (computed properties) |
|---|---|
| Target Compound Data | H-Bond Donors: 2; H-Bond Acceptors: 2 (PubChem, Cactvs 3.4.6.11) |
| Comparator Or Baseline | N-(tert-butyl)-2-chloroacetamide: H-Bond Donors: 1; H-Bond Acceptors: 1 (PubChem, Cactvs 3.4.8.18) |
| Quantified Difference | Target compound has 1 additional H-bond donor (2×) and 1 additional H-bond acceptor (2×) relative to comparator |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.18 (PubChem release 2019.06.18 / 2025.04.14); structure-based descriptor calculation |
Why This Matters
Doubling the hydrogen-bonding capacity alters both solubility and target-binding enthalpy, making the target compound functionally non-substitutable in applications where specific H-bond networks are required.
- [1] PubChem. (2021). Compound Summary: N-tert-butyl-2-(2-chloroacetamido)acetamide, CID 71683824. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: N-tert-butyl-2-chloroacetamide, CID 222440. National Center for Biotechnology Information. View Source
